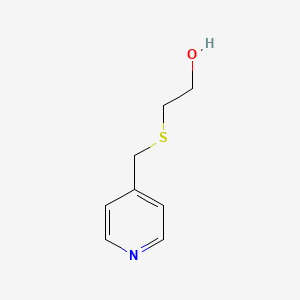
Ristianol
概述
描述
Ristianol: 是一种生物活性化合物,以其在科学研究中的多种应用而闻名。由于其独特的性质和反应性,它经常被用于化学、生物学、医学和工业等各个领域。
准备方法
合成路线和反应条件: :Ristianol 的合成涉及多个步骤,包括中间体的制备和最终产物的合成。具体的合成路线和反应条件会因所需纯度和产率而异。 常用的方法包括使用有机溶剂、催化剂以及控制温度和压力条件 .
工业生产方法: :this compound 的工业生产通常涉及大型化学反应器和先进的纯化技术。 该工艺经过优化,以确保高产率和纯度,通常包括多个合成、分离和纯化阶段 .
化学反应分析
反应类型: :Ristianol 会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修改化合物的结构和性质以用于特定应用至关重要 .
常用试剂和条件: :this compound 反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件,如温度、压力和溶剂选择,经过精心控制以达到预期结果 .
主要产物: :由 this compound 反应形成的主要产物取决于所使用的具体试剂和条件。 这些产物可以包括 this compound 的各种衍生物和修饰形式,这些形式对于不同的科学和工业应用非常有用.
科学研究应用
化学: :在化学领域,Ristianol 被用作其他化合物合成的试剂和中间体。 其独特的反应性使其成为开发新的化学反应和材料的宝贵工具 .
生物学: :在生物学研究中,this compound 被用来研究细胞过程和分子相互作用。 它可以在各种生化测定中充当探针或抑制剂 .
医学: 其生物活性使其成为研究疾病机制和开发新疗法的候选药物 .
工业: :在工业应用中,this compound 用于生产特种化学品、材料和涂料。 其多功能性和反应性使其在各种制造过程中具有价值 .
作用机制
Ristianol 的作用机制涉及其与特定分子靶标和途径的相互作用。它可以与酶、受体或其他蛋白质结合,调节其活性并影响细胞过程。 具体的分子靶标和途径取决于具体的应用和使用环境 .
相似化合物的比较
类似化合物: :与 Ristianol 相似的化合物包括其他具有可比结构和性质的生物活性化学品。 例如,在类似的研究和工业应用中使用的化合物 .
独特性: :this compound 的独特性在于其独特的反应性和生物活性,使其适用于广泛的应用。 其进行各种化学反应和与生物靶标相互作用的能力使其与其他化合物区分开来 .
结论
This compound 是一种用途广泛且宝贵的化合物,在科学研究和工业中具有多种应用。其独特的性质和反应性使其成为化学家、生物学家、医学研究人员和工业专业人士的必备工具。
如果您有任何其他问题或需要更多详细信息,请随时提出!
属性
CAS 编号 |
78092-65-6 |
|---|---|
分子式 |
C8H11NOS |
分子量 |
169.25 g/mol |
IUPAC 名称 |
2-(pyridin-4-ylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C8H11NOS/c10-5-6-11-7-8-1-3-9-4-2-8/h1-4,10H,5-7H2 |
InChI 键 |
OYJOLTPPSDAGJC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CSCCO |
规范 SMILES |
C1=CN=CC=C1CSCCO |
Key on ui other cas no. |
78092-65-6 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol](/img/structure/B1617919.png)
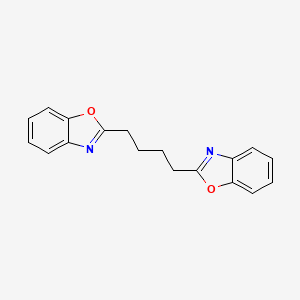
![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
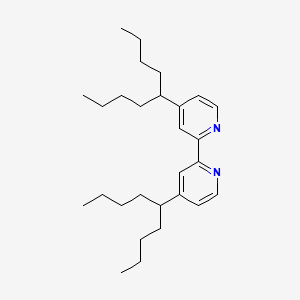
![2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1617927.png)
![ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-](/img/structure/B1617928.png)
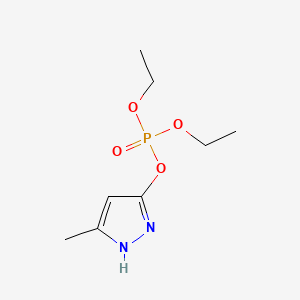
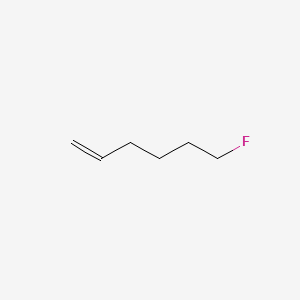

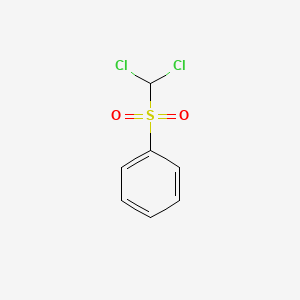
![2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1617937.png)
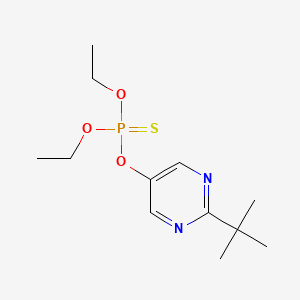
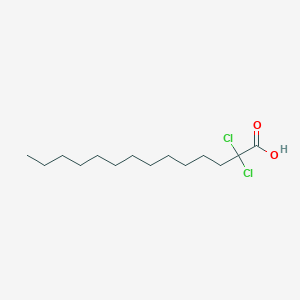
![1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene](/img/structure/B1617941.png)
